molecular formula C34H48O10 B1162029 Daturametelin I CAS No. 904667-65-8

Daturametelin I

Katalognummer B1162029
CAS-Nummer: 904667-65-8
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Daturametelin I is a withanolide glycoside identified as one of the bioactive constituents in Datura metel L., a plant belonging to the Solanaceae family. This compound, along with others like Daturametelins H and J, has been isolated from the methanol extract of the aerial parts of the plant. The study of this compound and related compounds is significant due to their potential pharmacological properties, including antiproliferative activities against certain cancer cell lines. However, the focus here will be on the chemical aspects of this compound, excluding its applications in drug use and dosage, as well as its side effects (Ma, Xie, Li, Lou, & Hu, 2006).

Synthesis Analysis

The synthesis of this compound, as with many natural products, involves its isolation from plant sources rather than chemical synthesis in the laboratory. The extraction from Datura metel L. utilizes methanol, and the structural elucidation of this compound relies heavily on spectroscopic techniques, including 2D-NMR and MS experiments. These methods are crucial for determining the molecular framework and functional groups present in the molecule without the need for a synthetic pathway (Ma et al., 2006).

Molecular Structure Analysis

This compound's molecular structure has been elucidated using advanced spectroscopic techniques, revealing it as a withanolide glycoside with specific functional groups and stereochemistry. The detailed molecular structure includes a core withanolide skeleton adorned with sugar moieties, which contribute to its biological activity and chemical properties. The precise arrangement of these groups is determined through 2D-NMR techniques, such as HMBC, HMQC, 1H,1H-COSY, and NOESY, alongside mass spectrometry (MS), providing insights into the molecule's three-dimensional conformation (Ma et al., 2006).

Wissenschaftliche Forschungsanwendungen

  • Metabolism in Rats : Daturametelin I, along with other bioactive compounds from Datura metel seeds, has been studied for its metabolism in rats. This research provides insight into the metabolites formed after oral administration, which is crucial for understanding its pharmacokinetics and potential therapeutic applications (Xu et al., 2018).

  • Antiproliferative Activity : Research has identified new withanolide glycosides, including this compound, from Datura metel. These compounds have been tested for their antiproliferative activity towards human colorectal carcinoma cells. Understanding these activities can inform potential cancer treatment research (Ma et al., 2006).

  • Immunosuppressive Potential : A study investigating withanolides from the pericarps of Datura metel, including this compound, evaluated their inhibitory activities on RAW264.7 cells. The research aimed at understanding the molecular mechanisms of these compounds for potential immunosuppressive applications (Yang et al., 2017).

  • Anti-inflammatory Properties : this compound, along with other withanolides from Datura metel, has been evaluated for its anti-inflammatory potential. The study focused on their effects on LPS-stimulated RAW 264.7 murine macrophages, which is important for developing new anti-inflammatory drugs (Yang et al., 2014).

Zukünftige Richtungen

Daturametelin I, along with other withanolides, has shown potential in the treatment of various conditions due to its anti-inflammatory and anti-proliferative activities . Future research could focus on further elucidating the metabolic pathways of this compound and its potential therapeutic applications .

Biochemische Analyse

Biochemical Properties

Daturametelin I plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo hydroxylation and methylation metabolism . The compound also interacts with phase II metabolic enzymes, such as glucuronidation and sulfation enzymes, which facilitate its biotransformation and excretion . These interactions highlight the compound’s ability to modulate enzymatic activities and influence metabolic pathways.

Cellular Effects

This compound exerts notable effects on different cell types and cellular processes. It has demonstrated significant anti-inflammatory and anti-proliferative activities . In particular, this compound has shown cytotoxic activity against certain cancer cell lines, such as MDA-MB-435 and SW-620 . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to specific proteins and enzymes, leading to enzyme inhibition or activation . This compound also affects gene expression by modulating transcription factors and signaling pathways. These molecular interactions contribute to its pharmacological effects, including anti-inflammatory and cytotoxic activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound undergoes metabolic transformations, resulting in the formation of various metabolites . These metabolites may exhibit different biological activities, contributing to the compound’s overall pharmacological profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent pharmacological activities . At lower doses, it may show beneficial effects, such as anti-inflammatory and cytotoxic activities. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes hydroxylation and methylation reactions, leading to the formation of various metabolites . These metabolic transformations are facilitated by specific enzymes, such as cytochrome P450 enzymes. Additionally, phase II metabolic enzymes, including glucuronidation and sulfation enzymes, play a crucial role in the compound’s biotransformation and excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms play a crucial role in determining the compound’s pharmacological effects and its interactions with cellular components.

Eigenschaften

IUPAC Name

(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-2,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4-methyl-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48O10/c1-16-12-24(43-31(41)19(16)15-42-32-30(40)29(39)28(38)25(14-35)44-32)17(2)20-8-9-21-27-22(10-11-33(20,21)3)34(4)18(13-23(27)36)6-5-7-26(34)37/h5-6,13,17,20-25,27-30,32,35-36,38-40H,7-12,14-15H2,1-4H3/t17-,20+,21-,22-,23+,24+,25+,27-,28+,29-,30+,32+,33+,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPXDCPRHDFPTL-UWOSJZGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)CC=C5)C)O)C)COC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C=C5[C@@]4(C(=O)CC=C5)C)O)C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What are the main metabolic pathways of Daturametelin I in rats?

A1: The study by [] found that this compound undergoes significant metabolism in rats, primarily through hydroxylation and methylation. [] A new methylated metabolite, 27α-methoxy-(22R)-22,26-epoxy-27-[(β-D-glucopyranosyl)oxy]ergosta-2,4,6,24-tetraene-1,26-dione (daturametelin L), was identified. [] This suggests that these metabolic pathways play a key role in the processing of this compound in vivo.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.